methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate
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Overview
Description
methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives This compound is characterized by its unique structure, which includes a benzo[b]thiophene core, a pyrrolidine ring, and a fluorophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core, the introduction of the pyrrolidine ring, and the attachment of the fluorophenyl sulfonyl group. Common synthetic routes may involve:
Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-mercaptobenzoic acid derivatives.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of Fluorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
- Methyl 3-(1-((4-bromophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
- Methyl 3-(1-((4-methylphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
Uniqueness
methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorophenyl sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
methyl 3-[[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5S2/c1-29-21(26)19-18(15-5-2-3-7-17(15)30-19)23-20(25)16-6-4-12-24(16)31(27,28)14-10-8-13(22)9-11-14/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXBHENTXUURFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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